

# 2-Chloro-5-methoxy-4-nitropyridine SMILES and InChI key

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## Compound of Interest

Compound Name: *2-Chloro-5-methoxy-4-nitropyridine*

CAS No.: *1805667-69-9*

Cat. No.: *B3110735*

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An In-depth Technical Guide to 2-Chloro-Substituted Methoxynitropyridines: Synthesis, Reactivity, and Applications

Executive Summary: This guide provides a comprehensive technical overview of chlorinated methoxynitropyridines, with a primary focus on the well-documented isomer 2-Chloro-4-methoxy-5-nitropyridine. These compounds are versatile heterocyclic building blocks crucial in medicinal chemistry and agrochemical synthesis. Their reactivity is governed by the electronic interplay of the chloro, methoxy, and strongly electron-withdrawing nitro groups, which activates the pyridine ring for nucleophilic aromatic substitution (S<sub>N</sub>Ar). This document details the chemical identifiers, physicochemical properties, a validated synthesis protocol, mechanistic insights into its reactivity, and its principal applications in drug discovery and materials science. Safety and handling protocols are also summarized to ensure safe laboratory practice.

## Chemical Identity and Molecular Structure

The nomenclature "**2-Chloro-5-methoxy-4-nitropyridine**" can be ambiguous and corresponds to two distinct isomers. The most frequently cited and commercially available isomer is 2-

Chloro-4-methoxy-5-nitropyridine (CAS 607373-83-1). This guide will focus on this isomer while providing the identifiers for both for clarity.

Identifier	2-Chloro-4-methoxy-5-nitropyridine	2-Chloro-5-methoxy-4-nitropyridine
IUPAC Name	2-chloro-4-methoxy-5-nitropyridine[1][2]	2-chloro-5-methoxy-4-nitropyridine
CAS Number	607373-83-1[3][4][5]	1805667-69-9[6][7]
SMILES	<chem>COC1=CC(=NC=C1[O-])Cl</chem> [1][2]	<chem>O==NC=C1OC</chem> [O-][6]
InChIKey	IDLQBYAYVNBGGL-UHFFFAOYSA-N[1][2][3]	Not readily available in provided sources.
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>3</sub> [1][3][4]	C <sub>6</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>3</sub> [6]
Molecular Weight	188.57 g/mol [1][3][4]	188.57 g/mol [6]

## Physicochemical Properties

The physical and chemical properties of 2-Chloro-4-methoxy-5-nitropyridine make it a stable, crystalline solid suitable for a variety of synthetic applications.

Property	Value	Source
Appearance	Yellow to brown or light yellow powder/crystals[3][4]	Chemical Suppliers[3][4]
Boiling Point	311.6±37.0 °C (Predicted)[3]	ChemicalBook[3]
Density	1.445±0.06 g/cm <sup>3</sup> (Predicted)[3]	ChemicalBook[3]
Purity	≥ 95% (HPLC)[4]	Chem-Impex[4]
Storage Conditions	Store at 0-8 °C[4]	Chem-Impex[4]

## Synthesis and Purification

The preparation of 2-Chloro-4-methoxy-5-nitropyridine is reliably achieved through the chlorination of its corresponding hydroxypyridine precursor. This transformation is a cornerstone reaction in pyridine chemistry, leveraging powerful chlorinating agents to replace the hydroxyl group.

## Scientific Rationale of Synthesis

The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a critical step that dramatically alters the compound's reactivity. The hydroxyl group is a poor leaving group for nucleophilic substitution. By converting it to a chloro group, the carbon at the 2-position becomes highly susceptible to attack by nucleophiles. The choice of a potent chlorinating agent like phosphorus oxychloride ( $\text{POCl}_3$ ) or phosphorus pentachloride ( $\text{PCl}_5$ ) is essential. These reagents effectively activate the hydroxyl group, facilitating its displacement by a chloride ion. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.

## Experimental Protocol: Synthesis of 2-Chloro-4-methoxy-5-nitropyridine

This protocol is adapted from established industrial and laboratory methods.<sup>[3]</sup>

### Step 1: Reaction Setup

- In a suitable reaction vessel, charge 2-hydroxy-4-methoxy-5-nitropyridine (100 g).
- At a controlled temperature of 10 °C to 20 °C, add dimethylaniline (92 mL). Dimethylaniline acts as a base to neutralize the HCl byproduct, driving the reaction forward.

### Step 2: Chlorination

- Slowly add phosphorus trichloride (300 mL) to the mixture, ensuring the temperature remains between 10 °C and 20 °C. The slow addition is crucial to manage the exothermic nature of the reaction.

### Step 3: Reaction Completion

- Heat the reaction mixture to reflux and maintain for 2.0 hours. Refluxing ensures the reaction proceeds to completion.

#### Step 4: Workup and Extraction

- After completion, cool the mixture to room temperature.
- Slowly pour the reaction mixture into ice water. This quenches the excess chlorinating agent and precipitates the product.
- Adjust the pH of the aqueous solution to 10-12 using an alkali solution (e.g., NaOH). This ensures the product is in its neutral form for efficient extraction.
- Extract the product into an organic solvent such as ethyl acetate.

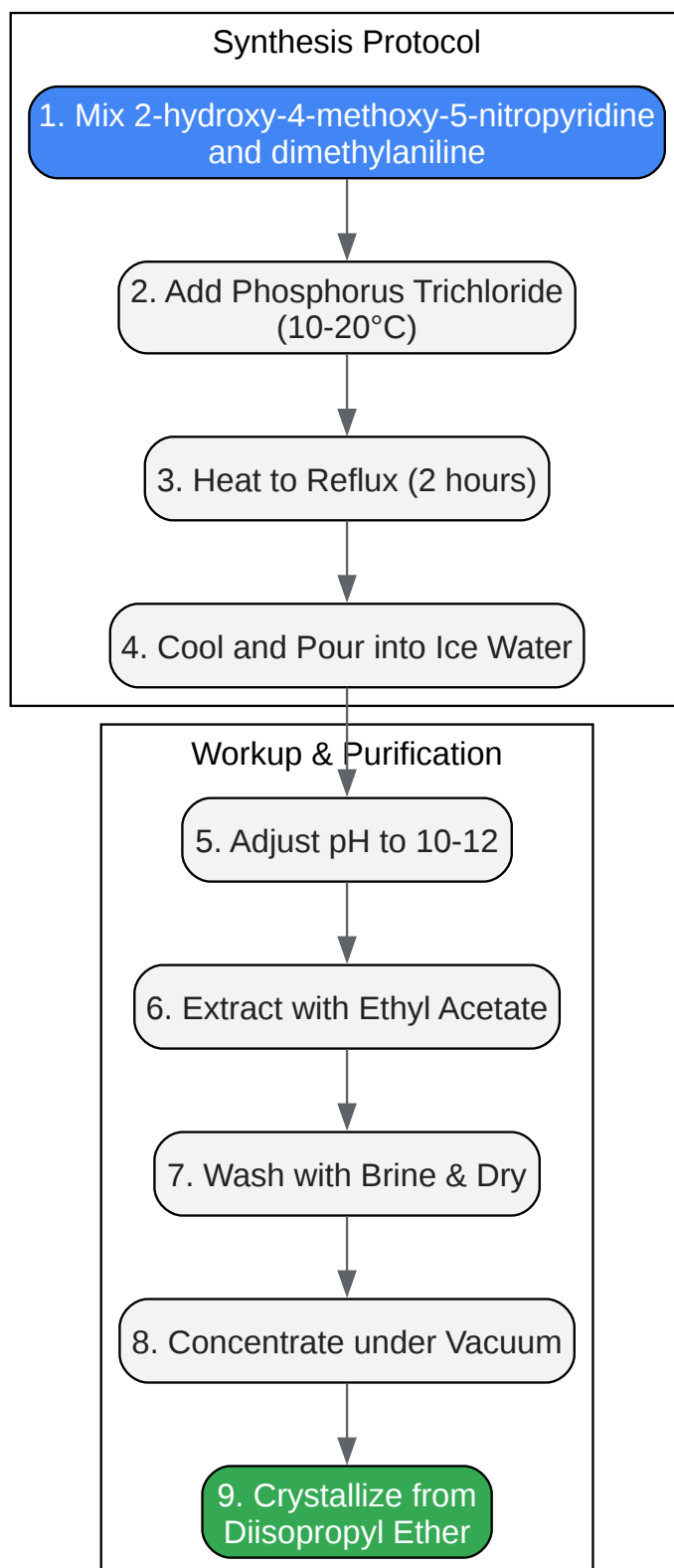
#### Step 5: Purification

- Wash the organic layer sequentially with brine to remove water-soluble impurities.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent by distillation under reduced pressure to yield the crude product.

#### Step 6: Final Crystallization

- Purify the crude product by crystallization using diisopropyl ether to obtain pure 2-chloro-4-methoxy-5-nitropyridine (yields around 70.0 g have been reported).[3]

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and purification of 2-chloro-4-methoxy-5-nitropyridine.

## Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-4-methoxy-5-nitropyridine is dominated by nucleophilic aromatic substitution (S<sub>N</sub>Ar). The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the presence of the strongly electron-withdrawing nitro group at the 5-position.

### Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The chloro group at the 2-position is an excellent leaving group in S<sub>N</sub>Ar reactions.<sup>[8]</sup> Its position is activated by both the ring nitrogen and the nitro group, which can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.<sup>[8]</sup> This high reactivity allows the chlorine to be easily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiols), making it a valuable precursor for creating diverse molecular libraries. For example, reaction with sodium methoxide in methanol can be used to synthesize the corresponding 2-methoxy derivative.<sup>[9]</sup>

### S<sub>N</sub>Ar Mechanism Diagram

Caption: General mechanism for the S<sub>N</sub>Ar reaction of 2-chloro-4-methoxy-5-nitropyridine.

## Applications in Research and Drug Development

2-Chloro-4-methoxy-5-nitropyridine is a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.<sup>[4]</sup> Its unique combination of functional groups allows for sequential and regioselective modifications.

- **Pharmaceutical Development:** The compound serves as a versatile building block for synthesizing novel drug candidates.<sup>[2][4]</sup> It is particularly valuable in the development of antimicrobial, anti-inflammatory, and anti-cancer agents, where the substituted nitropyridine core is a common pharmacophore.<sup>[2][4]</sup> The presence of both chloro and methoxy groups provides opportunities for differential reactivity, enabling the construction of complex molecular scaffolds.<sup>[10]</sup>
- **Agrochemicals:** In the agrochemical sector, it is used to formulate herbicides and pesticides.<sup>[2][4]</sup> The specific chemical properties of the nitropyridine ring allow for targeted action against pests and weeds, contributing to improved crop protection strategies.<sup>[2][4]</sup>

- Organic Synthesis: Beyond direct applications, it is a valuable tool for organic chemists to facilitate the synthesis of more complex heterocyclic systems through various cross-coupling and substitution reactions.[2]

## Safety and Handling

Proper handling of 2-Chloro-4-methoxy-5-nitropyridine is essential due to its potential hazards. The compound is classified as an irritant.[1]

Hazard Class	GHS Classification	Precautionary Statement Codes
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation[1] [11]
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation[1][11]
Specific Target Organ Toxicity	Category 3 (Respiratory system)	H335: May cause respiratory irritation[1]

## Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.
- First Aid (Eyes): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]
- First Aid (Skin): IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[12]
- Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[12]

## References

- 2-Chloro-4-methoxy-5-nitropyridine | C<sub>6</sub>H<sub>5</sub>ClN<sub>2</sub>O<sub>3</sub> | CID 44119673 - PubChem. Available from: [\[Link\]](#)
- 2-Chloro-4-methoxy-5-nitropyridine (C007B-555054) - Cenmed Enterprises. Available from: [\[Link\]](#)
- 2-CHLORO-4-METHYL-5-NITROPYRIDINE | CAS 23056-33-9 - Matrix Fine Chemicals. Available from: [\[Link\]](#)
- Synthesis of 2-methoxy-4-methyl-5-nitropyridine - PrepChem.com. Available from: [\[Link\]](#)
- Unlocking Innovation with 2-Chloro-5-methoxypyridine: A Key Heterocyclic Building Block. Available from: [\[Link\]](#)
- 2-chloro-5-[(4-methoxyphenyl)methyl]pyridine (C<sub>13</sub>H<sub>12</sub>ClNO) - PubChemLite. Available from: [\[Link\]](#)
- Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. Available from: [\[Link\]](#)
- (PDF) 2-Chloro-5-nitropyridine - ResearchGate. Available from: [\[Link\]](#)
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [\[Link\]](#)
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. Available from: [\[Link\]](#)

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## Sources

- [1. 2-Chloro-4-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 44119673 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. jk-sci.com \[jk-sci.com\]](#)
- [3. 2-Chloro-4-methoxy-5-nitropyridine CAS#: 607373-83-1 \[m.chemicalbook.com\]](#)
- [4. chemimpex.com \[chemimpex.com\]](#)
- [5. 2-chloro-4-methoxy-5-nitropyridine - CAS:607373-83-1 - Abovchem \[abovchem.com\]](#)
- [6. chemscene.com \[chemscene.com\]](#)
- [7. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [8. benchchem.com \[benchchem.com\]](#)
- [9. prepchem.com \[prepchem.com\]](#)
- [10. drughunter.com \[drughunter.com\]](#)
- [11. merckmillipore.com \[merckmillipore.com\]](#)
- [12. fishersci.com \[fishersci.com\]](#)
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